Cholesteryl Acetate Dibromide(Mixture of Diastereomers)
Description
Cholesteryl Acetate Dibromide (Mixture of Diastereomers) is a brominated derivative of cholesteryl acetate, synthesized via bromination at the C5 and C6 positions of the sterol backbone. This reaction introduces two bromine atoms, creating a mixture of diastereomers due to the stereochemical possibilities at these positions (5α,6β and 5β,6α configurations) . Historically, this compound has been pivotal in steroid synthesis, particularly in the Ruzicka method for oxidizing cholesterol derivatives to produce ketones like cholest-4-en-3-one and cholest-5-en-3-one, which are intermediates in hormone synthesis . The diastereomeric mixture arises from non-selective bromination, complicating purification but enabling diverse downstream applications in organic chemistry and biochemistry.
Properties
Molecular Formula |
C29H48Br2O2 |
|---|---|
Molecular Weight |
588.5 g/mol |
IUPAC Name |
[(3S,8S,9S,10R,13R,14S,17R)-5,6-dibromo-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-1,2,3,4,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-3-yl] acetate |
InChI |
InChI=1S/C29H48Br2O2/c1-18(2)8-7-9-19(3)23-10-11-24-22-16-26(30)29(31)17-21(33-20(4)32)12-15-28(29,6)25(22)13-14-27(23,24)5/h18-19,21-26H,7-17H2,1-6H3/t19-,21+,22+,23-,24+,25+,26?,27-,28-,29?/m1/s1 |
InChI Key |
ISLUIHYFJMYECW-SHLFAZGESA-N |
Isomeric SMILES |
C[C@H](CCCC(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC(C4([C@@]3(CC[C@@H](C4)OC(=O)C)C)Br)Br)C |
Canonical SMILES |
CC(C)CCCC(C)C1CCC2C1(CCC3C2CC(C4(C3(CCC(C4)OC(=O)C)C)Br)Br)C |
Origin of Product |
United States |
Preparation Methods
Bromination of Cholesteryl Acetate
- Starting Material: Cholesteryl acetate (cholesterol with an acetyl group at the 3-position).
- Reagents: Pyridine and a brominating agent such as 1,3-dibromo-5,5-dimethylhydantoin (DDH) or N-bromosuccinimide (NBS).
- Solvent: Non-polar solvents like petroleum ether or toluene.
- Conditions: The reaction is typically performed at moderate temperatures (28–35°C) with stirring and refluxing for several hours (e.g., 180 minutes).
- Outcome: Formation of 7-bromo-cholesteryl-3-acetate as a mixture of diastereomers at the 7-position.
- Dissolve 12 g (0.0287 mol) of cholesteryl acetate in 50 ml petroleum ether at 28–35°C.
- Add 0.5 ml pyridine at the same temperature.
- Add 5.6 g (0.0195 mol) of DDH.
- Reflux for 180 minutes or until TLC indicates completion.
- Cool to 15°C, filter, wash with petroleum ether, and evaporate solvent under vacuum.
- The residue contains crude 7-bromo-cholesteryl-3-acetate, used directly for epimerization.
Epimerization to Enrich 7α-Bromo Diastereomer
- Objective: Convert the initially formed mixture of 7-bromo-cholesteryl-3-acetate diastereomers to predominantly the 7α-bromo isomer.
- Method: Treatment of the crude bromo derivative with tetrabutylammonium bromide in solvents such as toluene, acetone, methyl ethyl ketone, or tetrahydrofuran.
- Conditions: Cooling the reaction mixture to between -10°C and 30°C, stirring for 2–4 hours.
- Result: Epimerization occurs, enriching the 7α-bromo-cholesteryl-3-acetate diastereomer in the mixture.
Purification and Isolation
- The epimerized bromo derivative is typically used as such in subsequent synthetic steps without extensive purification.
- When purification is required, short column chromatography using silica gel with solvent mixtures such as dichloromethane and n-hexane is employed.
- Crystallization from solvents like toluene at low temperatures (-10°C) for several hours can also be used to isolate solid diastereomeric forms.
Alternative Bromination Derivatives
- Similar bromination and epimerization procedures have been applied to cholesteryl esters with different acyl groups such as butyrate, propionate, valerate, and benzoate.
- These derivatives undergo analogous bromination at the 7-position followed by epimerization to the corresponding 7α-bromo isomers.
Reaction Scheme Summary
| Step | Reagents/Conditions | Outcome |
|---|---|---|
| Bromination | Cholesteryl acetate + DDH + pyridine, reflux in petroleum ether (28-35°C) | Formation of 7-bromo-cholesteryl-3-acetate (diastereomeric mixture) |
| Epimerization | Tetrabutylammonium bromide, toluene/acetone, -10 to 30°C, 2-4 h | Enrichment of 7α-bromo-cholesteryl-3-acetate diastereomer |
| Purification (optional) | Silica gel chromatography, solvents: dichloromethane/n-hexane | Isolation of purified diastereomers |
Research Discoveries and Analytical Notes
- The allylic bromination at the 7-position is regioselective but stereochemically non-selective initially, resulting in a mixture of diastereomers.
- Epimerization under mild conditions with tetrabutylammonium bromide selectively converts the β-bromo isomer to the more thermodynamically stable α-bromo isomer.
- The reaction conditions are optimized to minimize side reactions such as overbromination or formation of undesired dehydro derivatives.
- The mixture of diastereomers can be handled as such for further synthetic transformations, such as substitution reactions leading to thiophenyl derivatives or oxidation to sulfoxides, which are intermediates in the synthesis of 7-dehydrocholesterol and vitamin D precursors.
- Diastereomeric purity can be monitored by chromatographic methods (TLC, HPLC) and characterized by NMR spectroscopy to confirm stereochemical configuration.
Chemical Reactions Analysis
Acebrochol undergoes various types of chemical reactions, including:
Oxidation: Acebrochol can be oxidized to form different products depending on the conditions and reagents used.
Reduction: The compound can be reduced under specific conditions to yield different derivatives.
Substitution: Acebrochol can undergo substitution reactions, particularly involving the bromine atoms.
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. The major products formed from these reactions vary based on the specific conditions but often include modified steroid structures .
Scientific Research Applications
Acebrochol has several scientific research applications:
Chemistry: It is used as a model compound in the study of steroid chemistry and reactions.
Biology: Acebrochol’s neuroactive properties make it a subject of interest in neurobiology research.
Medicine: Although not marketed, its sedative and hypnotic properties have been studied for potential therapeutic uses.
Industry: The compound’s unique structure and reactivity make it useful in various industrial applications, including the synthesis of other complex molecules
Mechanism of Action
Acebrochol exerts its effects by altering ligand-gated ion channels and cell surface receptors. It acts as a positive allosteric modulator of the GABAA receptor, enhancing the inhibitory effects of GABA and leading to its sedative and hypnotic properties .
Comparison with Similar Compounds
Cholesteryl Acetate (ChA)
- Structure : Lacks bromine; retains the Δ5 double bond in cholesterol’s sterol backbone .
- Reactivity : Susceptible to enzymatic hydrolysis (e.g., by cholesterol esterase) and oxidation, forming free cholesterol or ketones .
- Applications : Used in biosensors for cholesterol quantification due to its stability and enzymatic recognition .
Cholesterol Dibromide
5α,6β-Dibromocholestan-3-one
- Structure: Brominated cholestanone with a ketone group at C3 .
- Reactivity: Undergoes reductive debromination to yield cholestanone, a precursor for steroid hormones .
- Applications : Key intermediate in the synthesis of epimeric sterols like 24-hydroxycholesterol .
Physical and Chemical Properties
Diastereomer-Specific Behavior
Cholesteryl Acetate Dibromide’s diastereomers exhibit distinct NMR profiles and chromatographic retention times, as seen in studies of similar dibrominated sterols. For example:
- Chromatographic Separation: Diastereomers of dibromocholestanone require multiple chromatographic steps for partial resolution, reflecting challenges in isolating pure stereoisomers .
- NMR Signatures: Minor diastereomers show split peaks in $ ^1 \text{H} $- and $ ^{13}\text{C} $-NMR spectra due to differing spatial arrangements of substituents .
Biological Activity
Cholesteryl Acetate Dibromide, a compound characterized as a mixture of diastereomers, has garnered attention in various fields of biological research due to its unique properties and potential applications. This article explores the biological activity of this compound, synthesizing findings from recent studies and reviews.
Cholesteryl Acetate Dibromide is derived from cholesterol, a vital component in cellular membranes and a precursor to steroid hormones. The dibromide modification introduces halogen atoms that can significantly alter the compound's reactivity and biological interactions. The molecular formula for Cholesteryl Acetate Dibromide is .
The biological activity of Cholesteryl Acetate Dibromide can be attributed to its interaction with lipid membranes and proteins. Cholesterol derivatives often influence membrane fluidity and integrity, which can affect cellular signaling pathways. The presence of bromine atoms may enhance hydrophobic interactions, potentially leading to increased membrane insertion or disruption .
Antimicrobial Properties
Research indicates that cholesteryl derivatives exhibit antimicrobial activity. For instance, compounds similar to Cholesteryl Acetate Dibromide have shown effectiveness against various pathogens, including Gram-positive and Gram-negative bacteria. The mechanism is thought to involve disruption of bacterial cell membranes, leading to cell lysis .
Cytotoxicity and Cancer Research
Cholesteryl derivatives have also been studied for their cytotoxic effects on cancer cells. In vitro studies demonstrate that these compounds can induce apoptosis in various cancer cell lines by promoting oxidative stress and disrupting mitochondrial function . Specific case studies highlight the effectiveness of cholesteryl derivatives in enhancing drug delivery systems for anticancer therapies, improving the bioavailability of chemotherapeutic agents .
Case Studies
- Cytotoxicity in Cancer Cells : A study evaluated the effects of cholesteryl acetate derivatives on HeLa cells, revealing that these compounds could inhibit cell proliferation effectively. The mechanism involved mitochondrial dysfunction and increased reactive oxygen species (ROS) production .
- Antimicrobial Activity : Another study assessed the antimicrobial efficacy of cholesteryl acetate dibromide against Staphylococcus aureus and Salmonella spp., showing significant inhibition zones compared to control groups .
Data Tables
Q & A
Q. What are the standard synthetic routes for preparing cholesteryl acetate dibromide, and how are diastereomers characterized post-synthesis?
Cholesteryl acetate dibromide is synthesized via bromination of cholesteryl acetate. A typical protocol involves reacting cholesteryl acetate with bromine (Br₂) in a controlled environment (e.g., dichloromethane at 0–4°C). Post-reaction, the mixture of diastereomers is purified using column chromatography with gradient elution (e.g., hexane/ethyl acetate) to resolve stereoisomers . Characterization employs:
- Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR distinguish diastereomers via splitting patterns and chemical shifts. For example, HSQC-NOESY spectra can resolve proton-carbon correlations in complex mixtures .
- High-Performance Liquid Chromatography (HPLC): Chiral columns (e.g., Chiralpak®) separate diastereomers based on stereoselective interactions .
- Melting Point Analysis: Diastereomers often exhibit distinct melting ranges due to differing crystal packing .
Q. How does the diastereomeric ratio influence the compound’s physicochemical properties?
Diastereomers in cholesteryl acetate dibromide exhibit divergent properties:
- Lipid Solubility: Bromine substitution alters hydrophobicity, affecting solubility in lipid bilayers. Solubility profiles are quantified using partition coefficients (log P) in octanol/water systems .
- Thermal Behavior: Differential Scanning Calorimetry (DSC) reveals distinct phase transitions; e.g., one diastereomer may form liquid crystals at 112–114°C, while another remains isotropic .
- Optical Activity: Polarimetry ([α]D) measures specific rotation differences, critical for studying membrane asymmetry .
Advanced Research Questions
Q. What methodologies are effective for resolving and quantifying diastereomers in biological systems?
Advanced separation and detection strategies include:
- Chiral Supercritical Fluid Chromatography (SFC): Higher resolution than HPLC for sterol derivatives, with CO₂-based mobile phases reducing solvent interference .
- Radiolabeling: Incorporation of ¹⁴C or ³H isotopes enables tracking of individual diastereomers in lipid transport assays. For example, radiolabeled cholesteryl acetate dibromide diastereomers are quantified via thin-layer chromatography (TLC) with phosphorimaging .
- Mass Spectrometry Imaging (MSI): Spatial distribution of diastereomers in tissues is mapped using MALDI-TOF with collision-induced dissociation (CID) .
Q. How do diastereomers differentially interact with lipid-binding proteins, and what experimental models validate these interactions?
Diastereomeric effects on protein binding are studied using:
- Yeast Complementation Assays: Mutant yeast strains lacking sterol-export proteins (e.g., Pry1) are transfected with diastereomers. Export indices (ratio of extracellular/intracellular cholesteryl acetate dibromide) reveal stereoselective transport .
- Surface Plasmon Resonance (SPR): Real-time binding kinetics (Kd, Kon/Koff) are measured for diastereomers interacting with CAP-family proteins (e.g., SmVAL4) .
- Molecular Dynamics (MD) Simulations: Predict diastereomer-protein docking conformations, validated by mutagenesis (e.g., caveolin-binding motif disruptions) .
Q. How should researchers address contradictory data in diastereomer activity studies?
Contradictions often arise from:
- Experimental Variability: Radiolabeling efficiency (e.g., ¹⁴C vs. ³H) affects quantification. Normalize data to internal standards (e.g., deuterated cholesterol) .
- Biological Model Limitations: Cell-free systems (e.g., liposomes) may lack native lipid rafts. Validate findings in vivo using knockout mice with adiponectin deficiencies, which exhibit diastereomer-specific cholesteryl ester accumulation .
- Statistical Rigor: Use multiple t-tests with Bonferroni correction for export index comparisons (p < 0.05 considered significant) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
